Thermal Stability: Phenyl vs. Unsubstituted Core
The melting point of 6-phenylthieno[3,2-d]pyrimidin-4(3H)-one is reported as >240°C . In contrast, the unsubstituted parent scaffold, 3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 16234-10-9), exhibits a melting point of approximately 210-212°C . The addition of the 6-phenyl group enhances crystal lattice energy, providing a more robust solid-state form with implications for long-term storage stability and ease of handling during weighing and formulation.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | >240°C |
| Comparator Or Baseline | 3H,4H-thieno[3,2-d]pyrimidin-4-one (CAS 16234-10-9): 210-212°C |
| Quantified Difference | Increase of >28-30°C |
| Conditions | Vendor-reported experimental melting point determination |
Why This Matters
A higher melting point correlates with reduced hygroscopicity and enhanced physical stability, minimizing degradation risks during shipping and storage for research labs.
